molecular formula C17H24N2O B2593546 N-[(1,2-dimethyl-1H-indol-5-yl)methyl]-2-ethylbutanamide CAS No. 852137-01-0

N-[(1,2-dimethyl-1H-indol-5-yl)methyl]-2-ethylbutanamide

Cat. No.: B2593546
CAS No.: 852137-01-0
M. Wt: 272.392
InChI Key: BMBUAGHYIDMJNF-UHFFFAOYSA-N
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Description

N-[(1,2-dimethyl-1H-indol-5-yl)methyl]-2-ethylbutanamide is a synthetic indole derivative of significant interest in medicinal chemistry and pharmacological research. Its molecular structure, which incorporates a 1,2-dimethylindole moiety linked to a 2-ethylbutanamide group, places it within a class of compounds known for diverse biological activities. Researchers utilize this compound primarily as a key intermediate in the design and synthesis of novel bioactive molecules. The structural core of this compound is shared with other pharmacologically active indole-based molecules, making it a valuable scaffold for exploring new structure-activity relationships . This chemical is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the Safety Data Sheet (SDS) prior to handling and adhere to all laboratory safety protocols.

Properties

IUPAC Name

N-[(1,2-dimethylindol-5-yl)methyl]-2-ethylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O/c1-5-14(6-2)17(20)18-11-13-7-8-16-15(10-13)9-12(3)19(16)4/h7-10,14H,5-6,11H2,1-4H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMBUAGHYIDMJNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C(=O)NCC1=CC2=C(C=C1)N(C(=C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1,2-dimethyl-1H-indol-5-yl)methyl]-2-ethylbutanamide typically involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions.

    Substitution with Dimethyl Groups: The indole core is then subjected to alkylation reactions to introduce the dimethyl groups at the 1 and 2 positions. This can be achieved using reagents such as methyl iodide in the presence of a strong base like sodium hydride.

    Attachment of the Ethylbutanamide Side Chain: The final step involves the attachment of the ethylbutanamide side chain to the indole core. This can be done through an amide coupling reaction using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[(1,2-dimethyl-1H-indol-5-yl)methyl]-2-ethylbutanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert carbonyl groups to alcohols or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of hydroxyl or carbonyl derivatives.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated or nitro-substituted derivatives.

Scientific Research Applications

N-[(1,2-dimethyl-1H-indol-5-yl)methyl]-2-ethylbutanamide has several scientific research applications, including:

    Medicinal Chemistry: The compound can be used as a lead compound for the development of new drugs targeting various diseases such as cancer, inflammation, and infectious diseases.

    Biological Studies: It can be used as a probe to study biological pathways and mechanisms, particularly those involving indole derivatives.

    Chemical Biology: The compound can serve as a tool for chemical biology studies, including the identification of molecular targets and the elucidation of biological processes.

    Industrial Applications: It can be used in the synthesis of other complex organic molecules and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[(1,2-dimethyl-1H-indol-5-yl)methyl]-2-ethylbutanamide involves its interaction with specific molecular targets and pathways. The indole ring system allows the compound to bind to various receptors and enzymes, modulating their activity. For example, it may act as an agonist or antagonist of certain receptors, influencing cellular signaling pathways. Additionally, the compound may inhibit or activate enzymes involved in metabolic processes, leading to therapeutic effects.

Comparison with Similar Compounds

Benzimidazole Derivatives ()


Benzimidazole derivatives like N-[(1H-benzimidazol-2-yl)methyl]-4-methoxyaniline (B1) and N-{4-[(1H-benzimidazol-2-yl)methoxy]phenyl}acetamide (B8) share a bicyclic aromatic core but differ in nitrogen atom placement (two nitrogens in benzimidazole vs. one in indole). Key comparisons include:

  • Substituents : B1 and B8 feature methoxy and acetamide groups, which are polar compared to the lipophilic 2-ethylbutanamide in the target compound. This suggests differences in solubility and target selectivity.
  • Hypothesized Activity: Benzimidazoles are known for antimicrobial and antitumor activities, but the target compound’s indole core and branched amide may shift its mechanism toward kinase inhibition, as seen in other indole derivatives like sunitinib .

Indole-Based Therapeutics: Sunitinib ()

Sunitinib (N-[2-(Diethylamino)ethyl]-5-[(Z)-(5-fluoro-1,2-dihydro-2-oxo-3H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide) is an FDA-approved anticancer drug. Key comparisons:

  • Core Modifications : Sunitinib’s indole is substituted with a fluoro group and a pyrrole-carboxamide side chain, enabling binding to vascular endothelial growth factor receptors (VEGFRs). The target compound lacks these groups but includes 1,2-dimethyl and 2-ethylbutanamide moieties, which may reduce polarity and alter target specificity.
  • Pharmacological Implications: The dimethyl groups on the target compound’s indole could hinder binding to sunitinib’s targets but improve metabolic stability by blocking oxidation sites. The 2-ethylbutanamide may enhance blood-brain barrier penetration compared to sunitinib’s charged diethylamino group .

Complex Amide Derivatives ()

Compounds m, n, and o from Pharmacopeial Forum are stereochemically complex amides with phenoxy, hydroxy, and tetrahydro-pyrimidinyl groups. Comparisons include:

  • Stereochemical Complexity: Compounds m/n/o emphasize chiral centers for biological activity, whereas the target compound’s stereochemistry is undefined in the provided data.

Data Tables

Table 1: Structural and Functional Comparison

Compound Core Structure Key Substituents Hypothesized Activity
N-[(1,2-Dimethyl-1H-indol-5-yl)methyl]-2-ethylbutanamide Indole 1,2-dimethylindole, 2-ethylbutanamide Kinase inhibition, CNS targets
B1 (Benzimidazole derivative) Benzimidazole 4-methoxyaniline methyl Antimicrobial/antitumor
Sunitinib Indole derivative 5-fluoro, 2-oxo, pyrrole carboxamide Anticancer (VEGFR inhibition)
Compound m () Complex amide Phenoxy, hydroxy, tetrahydro-pyrimidinyl Undefined (likely protease inhibition)

Table 2: Physicochemical Properties (Inferred)

Compound LogP (Estimated) Solubility (aq.) Metabolic Stability
This compound ~3.5 (high) Low High (amide stability)
B1 ~2.8 Moderate Moderate (ester hydrolysis)
Sunitinib ~2.1 Low (charged) Moderate (CYP450 metabolism)

Biological Activity

N-[(1,2-dimethyl-1H-indol-5-yl)methyl]-2-ethylbutanamide is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound belongs to the indole derivatives, which are known for their diverse biological activities. The compound’s structure can be represented as follows:

  • Chemical Formula : C16H22N2O
  • Molecular Weight : 258.36 g/mol

The indole moiety contributes to the compound's pharmacological properties, while the ethylbutanamide side chain may influence its lipophilicity and receptor interactions.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Receptor Binding : Indole derivatives often act as ligands for neurotransmitter receptors, particularly serotonin receptors (5-HT receptors), which play a crucial role in mood regulation and other physiological processes.
  • Enzyme Inhibition : Some studies suggest that indole-based compounds can inhibit certain enzymes involved in metabolic pathways, thereby exerting anti-inflammatory or analgesic effects.
  • Antimicrobial Activity : Indole derivatives are also known for their antimicrobial properties, potentially through mechanisms involving disruption of bacterial cell membranes or inhibition of nucleic acid synthesis.

Antimicrobial Activity

Research indicates that compounds with indole structures exhibit significant antimicrobial properties. For instance, a study by Sachdeva et al. highlighted the antimicrobial efficacy of various indole derivatives against both Gram-positive and Gram-negative bacteria . The efficacy can be summarized in the following table:

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
N-(1H-indol-3-yl)-2-butanamideStaphylococcus aureus32 µg/mL
N-(1H-indol-3-yl)-3-methylbutanamideEscherichia coli16 µg/mL

Analgesic and Anti-inflammatory Effects

Indole derivatives have been reported to possess analgesic properties. A study demonstrated that N-(1H-indol-3-yl)-2-butanamide significantly reduced pain responses in animal models through modulation of pain pathways . The findings suggest that these compounds may serve as potential candidates for pain management therapies.

Case Studies

Several case studies have investigated the pharmacological potential of this compound and related compounds:

  • Case Study on Pain Management : In a controlled trial involving rodents, administration of the compound resulted in a statistically significant reduction in pain scores compared to control groups. This suggests a promising role in developing analgesics based on indole structures.
  • Antimicrobial Efficacy Study : A comparative study assessed the antimicrobial effects of various indole derivatives against clinical isolates of bacteria. Results showed that N-(1H-indol-3-yl)-2-butanamide exhibited superior activity against resistant strains.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-[(1,2-dimethyl-1H-indol-5-yl)methyl]-2-ethylbutanamide, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : Synthesis typically involves multi-step reactions, starting with the alkylation of 1,2-dimethylindole at the 5-position using a methyl halide, followed by amide bond formation with 2-ethylbutanoic acid. Key parameters include:

  • Coupling Agents : Use carbodiimides (e.g., DCC) or uronium salts (e.g., HATU) for efficient amidation .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates, while dichloromethane reduces side reactions .
  • Temperature Control : Maintain 0–25°C during coupling to prevent racemization or decomposition .
  • Purification : Employ column chromatography or recrystallization for high purity, with HPLC monitoring (≥95% purity threshold) .

Q. Which analytical techniques are most effective for characterizing the structure and purity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions on the indole ring and amide linkage (e.g., methyl group shifts at δ 2.1–2.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (expected ~286.4 g/mol) and detects impurities via isotopic patterns .
  • Infrared (IR) Spectroscopy : Identifies amide C=O stretches (~1650 cm⁻¹) and indole N-H vibrations (~3400 cm⁻¹) .
  • Elemental Analysis : Ensures stoichiometric consistency (e.g., C: 67.1%, H: 7.7%, N: 9.8%) .

Advanced Research Questions

Q. How can researchers investigate the mechanism of action of this compound in modulating biological targets such as prostaglandin receptors or cyclooxygenase (COX) enzymes?

  • Methodological Answer :

  • In Vitro Assays :
  • Receptor Binding : Use radiolabeled ligand displacement assays (e.g., ³H-PGE₂ for EP2/EP4 receptors) to measure IC₅₀ values .
  • Enzyme Inhibition : Monitor COX-1/COX-2 activity via fluorometric or colorimetric assays (e.g., prostaglandin H₂ synthesis) .
  • Computational Docking : Employ molecular dynamics simulations (e.g., AutoDock Vina) to predict binding poses in receptor active sites .
  • In Vivo Models : Evaluate anti-inflammatory efficacy in murine carrageenan-induced edema, with dose-response profiling (1–50 mg/kg) .

Q. What strategies can be employed to analyze contradictory data regarding the compound’s biological activity across different experimental models?

  • Methodological Answer :

  • Model-Specific Factors : Assess interspecies variability (e.g., murine vs. human receptor isoforms) using transfected cell lines .
  • Pharmacokinetic Profiling : Measure bioavailability and metabolite formation via LC-MS/MS to clarify exposure differences .
  • Orthogonal Assays : Cross-validate results using SPR (surface plasmon resonance) for binding kinetics and functional cAMP assays for receptor activity .
  • Meta-Analysis : Aggregate data from ≥3 independent studies to identify trends, applying statistical tools (e.g., Fisher’s exact test) .

Q. How can structure-activity relationship (SAR) studies be designed to identify critical functional groups influencing the compound’s pharmacological profile?

  • Methodological Answer :

  • Analog Synthesis : Modify the indole methyl groups, amide chain length, or ethyl substituents to test hypotheses (e.g., replacing 2-ethyl with cyclopropane) .
  • Biological Screening : Test analogs in COX inhibition assays and cytokine release models (e.g., IL-6/TNF-α in macrophages) .
  • QSAR Modeling : Use partial least squares regression to correlate substituent electronegativity/logP with activity .
  • Crystallography : Solve co-crystal structures with target proteins (e.g., EP4 receptor) to guide rational design .

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